
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of indane derivatives. This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 4th position, and an amine group at the 1st position of the indane ring system. Indane derivatives are known for their diverse biological activities and have been studied for various pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-amine can be achieved through several synthetic routes. One common method involves the chlorination of 4-methyl-2,3-dihydro-1H-inden-1-one followed by amination. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step can be carried out using ammonia or primary amines under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring environmental safety through proper waste management and recycling of reagents .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-chloro-4-methyl-2,3-dihydro-1H-inden-1-one or 6-chloro-4-methyl-2,3-dihydro-1H-inden-1-carboxylic acid.
Reduction: Formation of 6-chloro-4-methyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of 6-methoxy-4-methyl-2,3-dihydro-1H-inden-1-amine.
Scientific Research Applications
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-amine has been studied for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, the presence of the chlorine atom and the amine group can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,3-dihydro-1H-inden-1-amine: Lacks the methyl group at the 4th position.
4-Methyl-2,3-dihydro-1H-inden-1-amine: Lacks the chlorine atom at the 6th position.
6-Chloro-4-methyl-1H-indene: Lacks the amine group at the 1st position.
Uniqueness
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the combination of the chlorine atom, methyl group, and amine group on the indane ring system. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
6-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5,10H,2-3,12H2,1H3 |
InChI Key |
APENXSRDYAVMSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CCC2N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


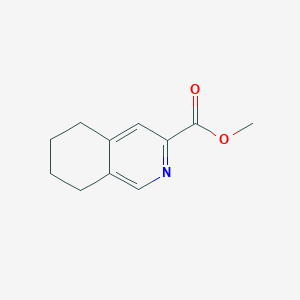
![6-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B11909047.png)


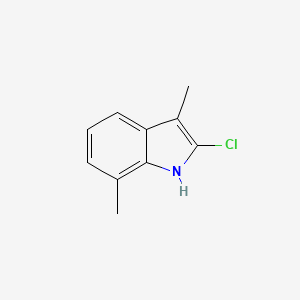
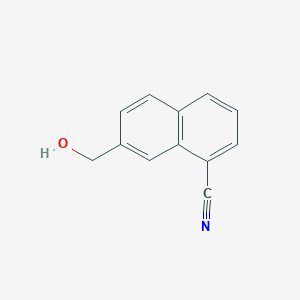
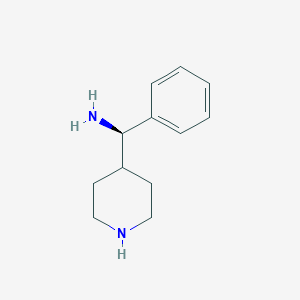

![6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline](/img/structure/B11909104.png)

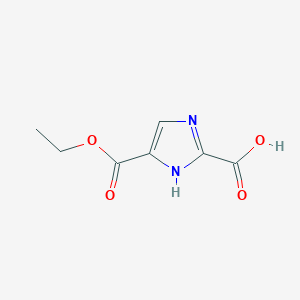

![2-(Methylthio)benzo[d]oxazol-4-amine](/img/structure/B11909129.png)

